4-Methyl-N-tosylbenzamide
Overview
Description
4-Methyl-N-tosylbenzamide is an organic compound with the molecular formula C15H15NO3S. It is a derivative of benzamide, where the benzamide moiety is substituted with a tosyl group (p-toluenesulfonyl) and a methyl group. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Scientific Research Applications
4-Methyl-N-tosylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-N-tosylbenzamide can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with 4-methylbenzamide in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or chloroform at room temperature. The general reaction scheme is as follows:
4-Methylbenzenesulfonyl chloride+4-MethylbenzamideBasethis compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-N-tosylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: 4-Methyl-N-tosylbenzoic acid.
Reduction: 4-Methyl-N-tosylbenzylamine.
Hydrolysis: 4-Methylbenzoic acid and p-toluenesulfonamide.
Mechanism of Action
The mechanism of action of 4-Methyl-N-tosylbenzamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
4-Methyl-N-methylbenzamide: Similar structure but lacks the tosyl group.
4-Methyl-N-tosylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-Methyl-N-tosylbenzylamine: Similar structure but with an amine group instead of an amide.
Uniqueness: 4-Methyl-N-tosylbenzamide is unique due to the presence of both the tosyl and methyl groups, which confer specific reactivity and potential biological activity. Its structural features make it a valuable intermediate in organic synthesis and a candidate for drug development.
Properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11-3-7-13(8-4-11)15(17)16-20(18,19)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNBPSWKOWSXJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301536 | |
Record name | 4-Methyl-N-(4-methylbenzene-1-sulfonyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803575 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
120336-96-1 | |
Record name | 4-Methyl-N-(4-methylbenzene-1-sulfonyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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